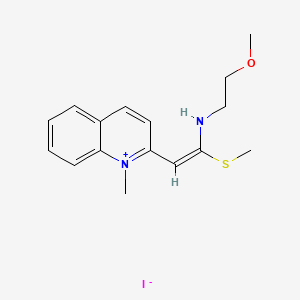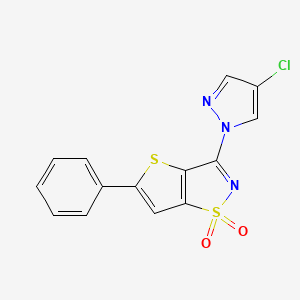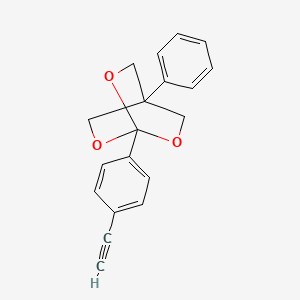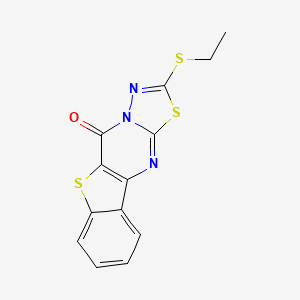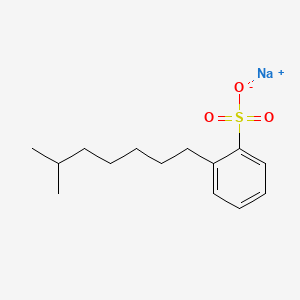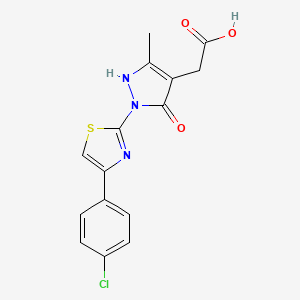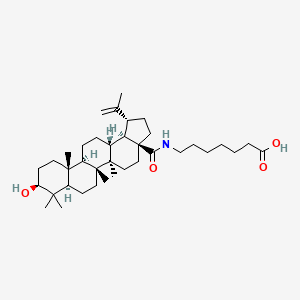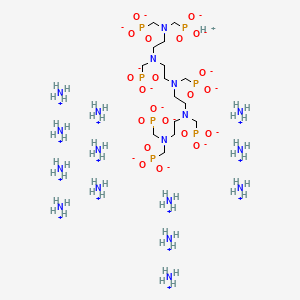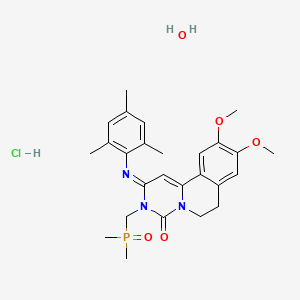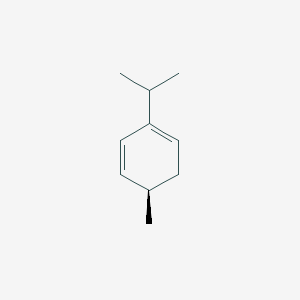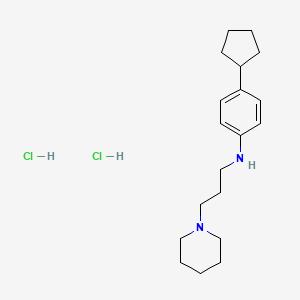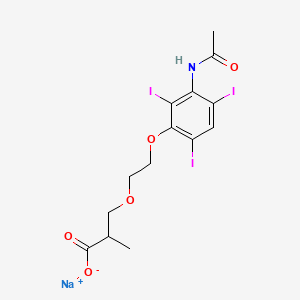
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt typically involves multiple steps. The process begins with the iodination of a phenolic compound, followed by the introduction of an acetamido group. The resulting intermediate is then reacted with ethylene oxide to form the ethoxy linkage. Finally, the propionic acid moiety is introduced, and the compound is converted to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can remove the iodine atoms, resulting in deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often employ reagents like silver fluoride or chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated phenols .
科学研究应用
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved include oxidative stress modulation, signal transduction, and cellular uptake .
相似化合物的比较
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Shares similar iodination and acetamido functional groups.
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid: Another iodinated compound with a similar structure.
Uniqueness
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is unique due to its specific combination of functional groups and the presence of multiple iodine atoms. This combination imparts distinct chemical properties, making it highly valuable in various applications .
属性
CAS 编号 |
102504-51-8 |
|---|---|
分子式 |
C14H15I3NNaO5 |
分子量 |
680.98 g/mol |
IUPAC 名称 |
sodium;3-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)6-22-3-4-23-13-10(16)5-9(15)12(11(13)17)18-8(2)19;/h5,7H,3-4,6H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI 键 |
NBZLSNRXJSEXTO-UHFFFAOYSA-M |
规范 SMILES |
CC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


